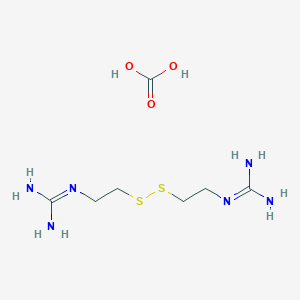
Guanidinoethyldisulfide bicarbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidinoethyldisulfide bicarbonate is a compound with the molecular formula C6H16N6S2·H2CO3. It is known for its role as an inhibitor of nitric oxide synthase (NOS2), which makes it significant in various therapeutic areas, including infectious diseases, mouth and tooth diseases, and eye diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidinoethyldisulfide bicarbonate typically involves the reaction of 2-(2-aminoethyl)isothiourea dihydrobromide with other reagents under controlled conditions . The reaction conditions often include maintaining specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the compound.
化学反应分析
Types of Reactions
Guanidinoethyldisulfide bicarbonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfide derivatives, while reduction may produce thiol-containing compounds.
科学研究应用
Guanidinoethyldisulfide bicarbonate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: It may be used in the production of other chemical compounds and as a catalyst in industrial processes.
作用机制
The mechanism of action of guanidinoethyldisulfide bicarbonate involves its inhibition of nitric oxide synthase (NOS2). By inhibiting NOS2, the compound reduces the production of nitric oxide, a molecule involved in various physiological and pathological processes. This inhibition can help manage conditions associated with excessive nitric oxide production, such as inflammation and certain infectious diseases .
相似化合物的比较
Similar Compounds
Guanidinoethyldisulfide: This compound is similar in structure but does not contain the bicarbonate group.
N-(2-Guanidino-ethyldisulfanyl)-ethylguanidine: Another related compound with a similar guanidine structure.
Uniqueness
Guanidinoethyldisulfide bicarbonate is unique due to its specific inhibitory action on nitric oxide synthase and its potential therapeutic applications. The presence of the bicarbonate group may also influence its solubility and reactivity compared to similar compounds.
属性
分子式 |
C7H18N6O3S2 |
|---|---|
分子量 |
298.4 g/mol |
IUPAC 名称 |
carbonic acid;2-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine |
InChI |
InChI=1S/C6H16N6S2.CH2O3/c7-5(8)11-1-3-13-14-4-2-12-6(9)10;2-1(3)4/h1-4H2,(H4,7,8,11)(H4,9,10,12);(H2,2,3,4) |
InChI 键 |
UKDVJWQMSMIHHA-UHFFFAOYSA-N |
规范 SMILES |
C(CSSCCN=C(N)N)N=C(N)N.C(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1H-Benzo[d]imidazol-2-yl)-7-methylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14798940.png)

![2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14798950.png)
![[(1R,6R,13S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B14798964.png)

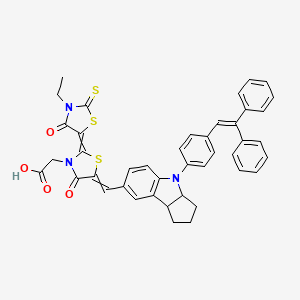
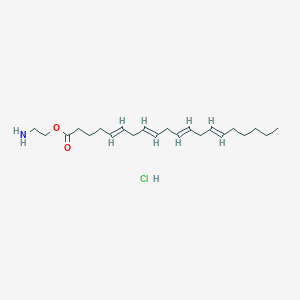

![tert-butyl N-[(3R)-3-hydroxy-3-methylcyclopentyl]carbamate](/img/structure/B14798976.png)

![2-amino-N,3-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide](/img/structure/B14798987.png)
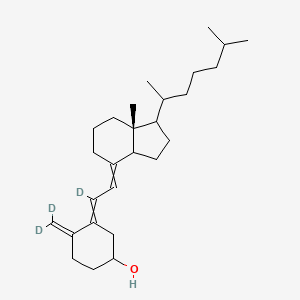
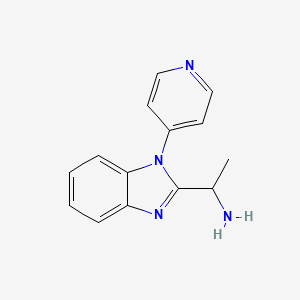
![4-(azepan-1-ylsulfonyl)-N-[(E)-1,3-benzodioxol-5-ylmethylidene]aniline](/img/structure/B14799010.png)
